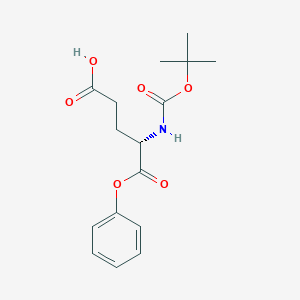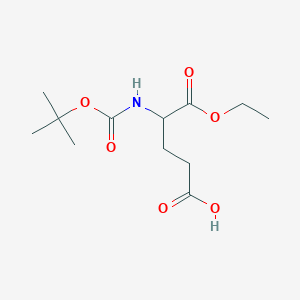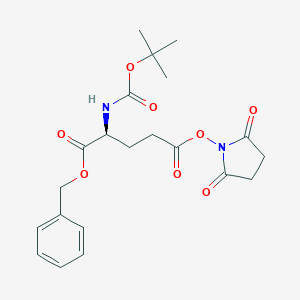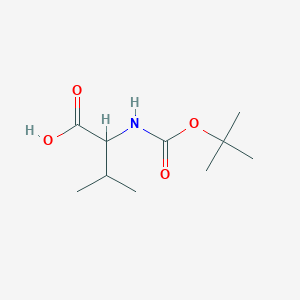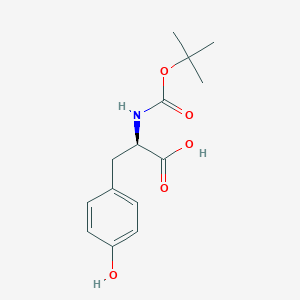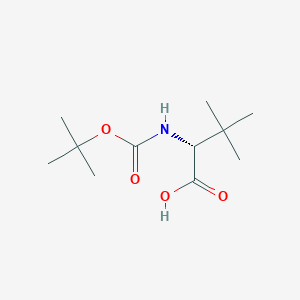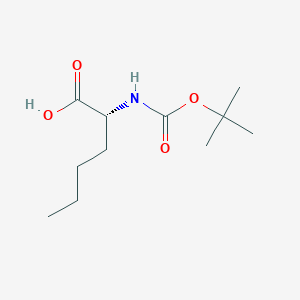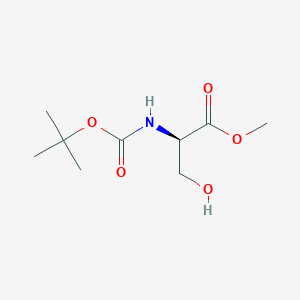
Boc-D-Leu-OSU
Übersicht
Beschreibung
Boc-D-Leu-OSu is an amino acid-containing building block . It has been used in the synthesis of peptide gastrin antagonists, as well as analogs of the peptide antibiotic gramicidin S .
Synthesis Analysis
The synthesis of this compound involves a multi-step reaction with 4 steps :Molecular Structure Analysis
The molecular formula of this compound is C15H24N2O6 . The InChI code isInChI=1S/C15H24N2O6/c1-9(2)8-10(16-14(21)22-15(3,4)5)13(20)23-17-11(18)6-7-12(17)19/h9-10H,6-8H2,1-5H3,(H,16,21)/t10-/m1/s1 . The molecular weight is 328.36 g/mol . Chemical Reactions Analysis
This compound is suitable for Boc solid-phase peptide synthesis .Physical and Chemical Properties Analysis
This compound has a molecular weight of 328.36 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 6 . It has a rotatable bond count of 8 . The exact mass is 328.16343649 g/mol . The topological polar surface area is 102 Ų . The heavy atom count is 23 .Wissenschaftliche Forschungsanwendungen
Boc-D-Leu-OSU: Eine umfassende Analyse von Anwendungen in der wissenschaftlichen Forschung
Synthese von Peptid-Gastrin-Antagonisten: this compound wird als Baustein bei der Synthese von Peptid-Gastrin-Antagonisten verwendet. Diese Antagonisten können die biologische Aktivität von Gastrin, einem Hormon, das die Sekretion von Magensäure stimuliert, beeinträchtigen, was für Erkrankungen wie Magengeschwüre oder sauren Reflux von Bedeutung ist .
Herstellung von Gramicidin-S-Analoga: Diese Verbindung spielt auch eine wichtige Rolle bei der Herstellung von Analoga des Peptid-Antibiotikums Gramicidin S, das für seine Rolle bei der Behandlung bakterieller Infektionen bekannt ist. Die Analoga können Variationen in der antimikrobiellen Aktivität und einer reduzierten Toxizität bieten .
Festphasenpeptidsynthese (SPPS): this compound findet seine Anwendung in der Festphasenpeptidsynthese, einer Methode zur kontrollierten Herstellung von Peptiden und Proteinen. Es ist besonders nützlich für die Herstellung von maßgeschneiderten Peptiden mit bestimmten Eigenschaften für Forschungszwecke .
Entwicklung von antimikrobiellen Peptiden: Die Forschung hat die Verwendung von this compound bei der Entwicklung von niedrig-hämolytischen antimikrobiellen Dehydropeptiden auf Basis von Gramicidin S untersucht, mit dem Ziel, Verbindungen mit antimikrobiellen Eigenschaften, aber geringerer Toxizität für menschliche Zellen zu produzieren .
Wirkmechanismus
Target of Action
Boc-D-leu-osu, also known as N-tert-butyloxycarbonyl-D-leucine, is primarily used as a protective group for amino functions in the synthesis of multifunctional targets . It plays a pivotal role in the protection of primary amines, which are unique because they can accommodate two such groups .
Mode of Action
The mode of action of this compound involves its conversion to tert-butyl carbamate, a process that is generally the first option when there is a need to protect an amino function . This is due to the attractive properties of the resulting so-called Boc-derivative . The Boc-protection was introduced in the late fifties and was rapidly applied in the field of peptide synthesis .
Biochemical Pathways
this compound affects the biochemical pathways related to the synthesis of peptides. It is used in the field of peptide synthesis for temporary protection of the α-amino group . It continues to play an important role in this context in parallel with the Fmoc-group (Fmoc = 9-fluorenylmethyloxycarbonyl) .
Result of Action
The result of this compound’s action is the protection of amino functions in the synthesis of multifunctional targets, facilitating the creation of complex peptides . This protection is temporary and can be removed under certain conditions, allowing for further reactions to occur at the protected site .
Action Environment
The action of this compound is influenced by the environmental conditions of the reaction. For instance, Boc can be cleaved by mild acidolysis, whereas benzyl carbamates require significantly stronger acidic conditions for their deprotection . Therefore, the pH and temperature of the reaction environment can significantly influence the action, efficacy, and stability of this compound.
Safety and Hazards
Boc-D-Leu-OSu may cause an allergic skin reaction and is harmful if swallowed . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Boc-D-leu-osu interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. It is used for the quantitative determination of D- and L-amino acids . The compound’s role in these reactions is primarily due to its structure, which allows it to participate in the formation of peptide bonds .
Cellular Effects
It is known that the compound plays a role in peptide synthesis, which is a crucial process in cells .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with other biomolecules. During peptide bond formation, the compound can generate a racemizable intermediate, leading to α-C racemic products .
Temporal Effects in Laboratory Settings
It is known that the compound is stable under certain conditions .
Metabolic Pathways
This compound is involved in the metabolic pathway of peptide synthesis
Subcellular Localization
Given its role in peptide synthesis, it is likely that the compound is localized in areas of the cell where protein synthesis occurs .
Eigenschaften
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2R)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O6/c1-9(2)8-10(16-14(21)22-15(3,4)5)13(20)23-17-11(18)6-7-12(17)19/h9-10H,6-8H2,1-5H3,(H,16,21)/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXRGJQZMGGGTSS-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



